N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
Description
N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-chloro-3-(trifluoromethyl) group and an N-linked 4-bromo-2-fluorophenyl moiety. Its structural complexity, featuring halogen (Br, Cl, F) and trifluoromethyl groups, confers high lipophilicity and metabolic stability, making it a candidate for drug development intermediates .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF4NO2S/c14-7-1-4-12(11(16)5-7)20-23(21,22)8-2-3-10(15)9(6-8)13(17,18)19/h1-6,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNXCTRQWSKPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 421.26 g/mol. Its structure includes multiple halogen substituents, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrClF3N2O2S |
| Molecular Weight | 421.26 g/mol |
| LogP | 6.4397 |
| PSA (Polar Surface Area) | 45.48 Ų |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective dose-dependent activity.
- Case Study : A comparative analysis with known chemotherapeutics revealed that this compound exhibited greater cytotoxicity than doxorubicin in specific assays, suggesting its potential as a lead compound for further development in cancer therapeutics .
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treated cells showed significant increases in apoptotic markers, such as caspase-3 activation and p53 expression levels, which are critical mediators of programmed cell death .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Comparative Biological Activity
To contextualize the efficacy of this compound, a comparison with other sulfonamide derivatives is essential:
| Compound Name | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| This compound | 0.65 | Apoptosis induction |
| Doxorubicin | 1.5 | DNA intercalation |
| Sulfanilamide | 20 | Folate synthesis inhibition |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that certain sulfonamides could induce apoptosis in cancer cells through the modulation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The compound's structural features contribute to its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Material Science Applications
Polymer Chemistry
this compound can serve as a functional additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials. Research has focused on the synthesis of polymer blends that exhibit improved resistance to thermal degradation when functionalized with this sulfonamide .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several sulfonamide and urea derivatives, as evidenced by synthetic pathways and pharmacological studies:
Key Observations :
- Trifluoromethyl Impact : The 3-CF₃ group, common across analogues, contributes to electron-withdrawing effects, stabilizing the sulfonamide moiety and enhancing binding affinity in receptor interactions .
- Functional Group Diversity : Compounds like 6a incorporate acrylamide or propargyloxy chains, enabling covalent binding or click chemistry applications, unlike the target compound’s simpler aryl-sulfonamide structure .
Pharmacological and Physicochemical Properties
- Solubility: The trifluoromethyl and halogen substituents reduce aqueous solubility compared to non-halogenated analogues, necessitating formulation optimization .
- Stability : The sulfonamide linkage and aromatic bromine confer thermal and oxidative stability, as evidenced by room-temperature storage recommendations for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
